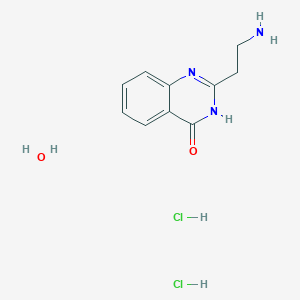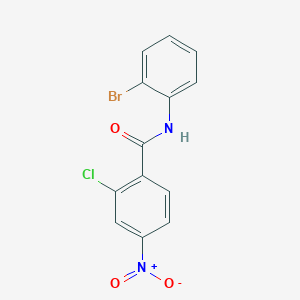![molecular formula C19H33N3O4S B6049812 N-methyl-N-[[3-(2-methylpropyl)-2-(oxolan-2-ylmethylsulfonyl)imidazol-4-yl]methyl]oxan-4-amine](/img/structure/B6049812.png)
N-methyl-N-[[3-(2-methylpropyl)-2-(oxolan-2-ylmethylsulfonyl)imidazol-4-yl]methyl]oxan-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-[[3-(2-methylpropyl)-2-(oxolan-2-ylmethylsulfonyl)imidazol-4-yl]methyl]oxan-4-amine is a complex organic compound featuring an imidazole ring, a sulfonyl group, and an oxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[[3-(2-methylpropyl)-2-(oxolan-2-ylmethylsulfonyl)imidazol-4-yl]methyl]oxan-4-amine typically involves multiple steps, starting with the formation of the imidazole ring. Recent advances in the synthesis of imidazoles have highlighted the importance of regiocontrolled synthesis, which ensures the correct placement of substituents around the ring . The synthesis may involve the cyclization of amido-nitriles or other intermediates under mild conditions, often using nickel-catalyzed reactions .
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-N-[[3-(2-methylpropyl)-2-(oxolan-2-ylmethylsulfonyl)imidazol-4-yl]methyl]oxan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new alkyl or aryl groups.
Applications De Recherche Scientifique
N-methyl-N-[[3-(2-methylpropyl)-2-(oxolan-2-ylmethylsulfonyl)imidazol-4-yl]methyl]oxan-4-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity or protein interactions.
Industry: It can be used in the development of new materials, such as polymers or catalysts, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action for N-methyl-N-[[3-(2-methylpropyl)-2-(oxolan-2-ylmethylsulfonyl)imidazol-4-yl]methyl]oxan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other imidazole derivatives and sulfonyl-containing molecules. Examples include:
- N-methyl-2-pyrrolidone
- 1-Propanamine, 2-methyl-N-(2-methylpropyl)-
Uniqueness
What sets N-methyl-N-[[3-(2-methylpropyl)-2-(oxolan-2-ylmethylsulfonyl)imidazol-4-yl]methyl]oxan-4-amine apart is its combination of an imidazole ring with a sulfonyl group and an oxane ring
Propriétés
IUPAC Name |
N-methyl-N-[[3-(2-methylpropyl)-2-(oxolan-2-ylmethylsulfonyl)imidazol-4-yl]methyl]oxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N3O4S/c1-15(2)12-22-17(13-21(3)16-6-9-25-10-7-16)11-20-19(22)27(23,24)14-18-5-4-8-26-18/h11,15-16,18H,4-10,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGYMZXFEUTEDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CN=C1S(=O)(=O)CC2CCCO2)CN(C)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide](/img/structure/B6049749.png)
![1-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3-(1H-1,2,4-triazol-5-yl)urea](/img/structure/B6049753.png)
![3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B6049759.png)
![2-{[6-amino-1-(2-methylprop-2-en-1-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6049763.png)
![1-(4-methoxyphenyl)-5,7-dimethyl-2-(2-oxopropylidene)-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6049767.png)

![2-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-[4-(methylthio)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6049785.png)
![N-(2-methoxyphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B6049787.png)
![N,N-dimethyl-1-{5-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-3-pyrrolidinamine](/img/structure/B6049794.png)
![2,4-dichloro-N-[2-chloro-4-(1,3-dioxoisoindol-2-yl)phenyl]benzamide](/img/structure/B6049809.png)
![N-(5-fluoro-2-methylphenyl)-5-[1-(1H-imidazol-5-ylmethyl)pyrrolidin-2-yl]thiophene-2-carboxamide](/img/structure/B6049823.png)
![N-benzyl-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B6049839.png)
![5,6-dimethyl-2-({[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}sulfanyl)pyrimidin-4(1H)-one](/img/structure/B6049843.png)
